3-Benzyl[1,2,4]triazino[5,6-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a triazine ring fused to a quinoline ring with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Triazino indole-quinoline hybrids: These compounds share a similar triazine-quinoline core but have different substituents, leading to varied biological activities.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused with a pyrazole ring and exhibit distinct pharmacological properties.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: These derivatives have a similar triazine core but are fused with an indole ring instead of quinoline.
Uniqueness
3-Benzyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
51093-89-1 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-benzyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C17H12N4/c1-2-6-12(7-3-1)10-16-19-15-11-18-14-9-5-4-8-13(14)17(15)21-20-16/h1-9,11H,10H2 |
InChI Key |
RTYYAXQMWGSBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.